molecular formula C9H16ClNS B1446882 1-(Thiophen-3-yl)pentan-1-amine hydrochloride CAS No. 1864058-43-4

1-(Thiophen-3-yl)pentan-1-amine hydrochloride

Cat. No.: B1446882
CAS No.: 1864058-43-4
M. Wt: 205.75 g/mol
InChI Key: HQNMNOMSUBBORN-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)pentan-1-amine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a pentan-1-amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride typically involves the following steps:

    Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

    Attachment of Pentan-1-amine Group: The thiophene derivative is then reacted with a pentan-1-amine group. This step often involves nucleophilic substitution reactions where the amine group replaces a leaving group on the thiophene ring.

    Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

1-(Thiophen-3-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thiophene ring into a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or amides.

Scientific Research Applications

1-(Thiophen-3-yl)pentan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1-(Thiophen-3-yl)pentan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:

    2-(Thiophen-3-yl)ethan-1-amine hydrochloride: This compound has a shorter carbon chain, which may affect its solubility and biological activity.

    3-(Thiophen-2-yl)propan-1-amine hydrochloride: The position of the thiophene ring attachment can influence the compound’s reactivity and interactions with biological targets.

    4-(Thiophen-3-yl)butan-1-amine hydrochloride:

This compound stands out due to its unique structure, which combines the properties of the thiophene ring with the flexibility of the pentan-1-amine group. This combination allows for a wide range of applications and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-thiophen-3-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-2-3-4-9(10)8-5-6-11-7-8;/h5-7,9H,2-4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNMNOMSUBBORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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